Sodium;4-formyl-2-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Sodium;4-formyl-2-methyl-1,3-thiazole-5-carboxylate is a chemical compound with the molecular formula C6H5NO3S.Na. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms.
Mechanism of Action
Mode of Action
It’s likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds or intermolecular forces .
Biochemical Pathways
It’s known that thiazole derivatives play a crucial role in various biological processes, including the synthesis of vitamins and coenzymes .
Pharmacokinetics
Like other organic compounds, its bioavailability would be influenced by factors such as solubility, stability, and molecular size .
Result of Action
Given its chemical structure, it may influence cellular processes by interacting with various enzymes and receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;4-formyl-2-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps. One common method includes the reaction of 3-hydroxy-4-methylbenzaldehyde with ethyl methoxyacetate, methanethiol, and dimethylformamide. This reaction is followed by acid catalysis and deprotection reactions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Sodium;4-formyl-2-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields carboxylic acids, while reduction yields alcohols.
Scientific Research Applications
Sodium;4-formyl-2-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate: Used as a pharmaceutical intermediate.
5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: Known for its antibacterial properties.
Uniqueness
Sodium;4-formyl-2-methyl-1,3-thiazole-5-carboxylate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in distinct ways
Properties
IUPAC Name |
sodium;4-formyl-2-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3S.Na/c1-3-7-4(2-8)5(11-3)6(9)10;/h2H,1H3,(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVVPMWXDFPQCS-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)[O-])C=O.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4NNaO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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